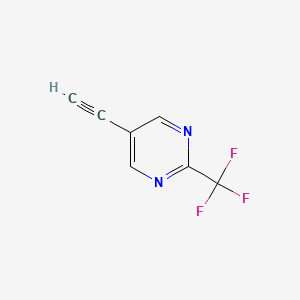

5-Ethynyl-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

5-ethynyl-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c1-2-5-3-11-6(12-4-5)7(8,9)10/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWZDSMEXLPWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

A common method for synthesizing this compound is the Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts under an inert atmosphere. Reaction conditions often include a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Step-by-step example

- Step 1 To a degassed solution of 5-Bromo-N-pyridin-2-yl-2-trifluoromethyl- benzamide intermediate 2 (9.0 g, 26.09 mmol) and tert-butyl N-[N-[3-ethynyl-5- (trifluoromethyl)benzoyl]carbamimidoyl]carbamate intermediate 1 (11.11 g, 31.30 mmol) in dry ethyl acetate (100 mL) in a sealed tube were added cuprous iodide (0.25 g, 1.30 mmol), triethyl amine (10.90 mL, 78.26 mmol) and bis(triphenylphosphine)palladium(ll) dichloride (1.83 g, 2.61 mmol).

- reaction mixture was degassed again for 10 min and heated at 65°C for 4 hours. The completion of reaction was observed by TLC.

- the reaction mixture was cooled to room temperature, diluted with ethyl acetate and filtered through celite bed. The filtrate was concentrated in vacuum and was purified through silica gel (230-400 mesh) column chromatography using ethyl acetate in petroleum ether to afford tert-butyl N-[N-[3-[2-[3-(2-pyridylcarbamoyl)-4-(trifluoromethyl)phenyl]ethynyl]-5- (trifluoromethyl)benzoyl]carbamimidoyl]carbamate (18.0 g, 40 %) as off white solid.

Addressing Regioselectivity Challenges

Regioselectivity challenges can arise during the synthesis of this compound due to potential competing substitution patterns on the pyrimidine ring.

- Anhydrous conditions and inert atmospheres can prevent side reactions.

- Lewis acids (e.g., \$$ZnCl_2\$$) can direct coupling to the 5-position.

- Monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can help optimize yields.

Spectroscopic Methods for Structure and Purity Confirmation

Spectroscopic methods, such as NMR and mass spectrometry (MS), are essential for confirming the structure and purity of this compound.

- ¹H/¹³C NMR : The ethynyl proton appears as a singlet near δ 3.1–3.3 ppm, while the trifluoromethyl group shows a quartet in ¹⁹F NMR (δ -60 to -65 ppm). Pyrimidine ring protons resonate between δ 8.2–9.0 ppm.

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 203 (C₇H₄F₃N₂⁺) with fragmentation patterns indicating loss of the ethynyl group (-26 Da).

Biological Activity and Applications

This compound has demonstrated anticancer properties across various cancer cell lines. Compounds containing a trifluoromethyl moiety often exhibit enhanced antitumor activity due to improved metabolic stability and bioavailability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.12 |

| HCT116 | 0.09 |

| PC3 | 0.15 |

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 5-Ethynyl-2-(trifluoromethyl)pyrimidine serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry .

Biology

- Biochemical Probes : The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its ethynyl group can form covalent bonds with active sites on enzymes, while the trifluoromethyl group enhances hydrophobic interactions, potentially increasing binding affinity .

- Cellular Studies : It has been employed in studies to investigate cellular processes, including signal transduction pathways and metabolic activities. This compound can help elucidate the roles of specific enzymes or receptors within these pathways .

Medicine

- Pharmaceutical Intermediate : this compound is being explored as an intermediate in the development of new drugs. Its ability to modulate biological activity makes it a candidate for further modification into therapeutic agents targeting various diseases .

- Potential Applications in Treating Genetic Disorders : Recent studies suggest its derivatives may have applications in treating conditions like cystic fibrosis by enhancing the function of mutant CFTR proteins, which are critical for ion transport across cell membranes .

Industrial Applications

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- 5-Trifluoromethyluracil derivatives (): These lack the ethynyl group but share the trifluoromethyl substituent.

- Trifluoromethyl pyrimidines with amide moieties (): Derivatives with amide groups exhibit antifungal and insecticidal activities (e.g., EC₅₀ values of 0.8–12.5 μg/mL against Botrytis cinerea), indicating the pharmacophoric importance of trifluoromethyl-pyrimidine cores .

- 2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine (): This compound features a phenyl group and azetidine substituents, demonstrating structural versatility for modulating target binding .

Metabolic and Pharmacokinetic Profiles

- The ethynyl group in 5-ethynyl-2-(trifluoromethyl)pyrimidine may further reduce oxidative metabolism.

Biological Activity

5-Ethynyl-2-(trifluoromethyl)pyrimidine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of an ethynyl group at the 5-position and a trifluoromethyl group at the 2-position of the pyrimidine ring. Various synthetic routes have been explored, including:

- Reaction of pyrimidine derivatives with acetylene : This method allows for the selective functionalization of the pyrimidine ring.

- Use of trifluoroacetaldehyde : This reagent can introduce the trifluoromethyl group effectively during the synthesis process.

Anticancer Activity

This compound has shown promising anticancer properties across various cancer cell lines. Research indicates that compounds containing a trifluoromethyl moiety often enhance antitumor activity due to improved metabolic stability and bioavailability.

Case Study Results :

- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating strong antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.12 |

| HCT116 | 0.09 |

| PC3 | 0.15 |

These results suggest that this compound could serve as a lead compound for further development in anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies indicate that it possesses notable efficacy against various bacterial strains, particularly Gram-positive bacteria.

Antimicrobial Efficacy :

- The compound demonstrated strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity highlights its potential use in treating bacterial infections .

Anti-Alzheimer’s Potential

Recent investigations into the neuroprotective effects of this compound have yielded encouraging results. The compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease.

Enzyme Inhibition Data :

Q & A

Basic Research Question: What are the optimal synthetic routes for 5-Ethynyl-2-(trifluoromethyl)pyrimidine, and how can regioselectivity challenges be addressed?

Methodological Answer:

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group. Regioselectivity challenges arise due to competing substitution patterns in the pyrimidine ring. To optimize yields:

- Use anhydrous conditions and inert atmospheres to prevent side reactions.

- Employ Lewis acids (e.g., ZnCl₂) to direct coupling to the 5-position .

- Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

- Reference protocols for trifluoromethylpyridine derivatives (e.g., handling intermediates in and ) to adapt purification steps (e.g., recrystallization in ethanol/water mixtures).

Basic Research Question: How can spectroscopic methods (NMR, MS) be used to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The ethynyl proton appears as a singlet near δ 3.1–3.3 ppm, while the trifluoromethyl group shows a quartet in ¹⁹F NMR (δ -60 to -65 ppm). Pyrimidine ring protons resonate between δ 8.2–9.0 ppm .

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 203 (C₇H₄F₃N₂⁺) with fragmentation patterns indicating loss of the ethynyl group (-26 Da).

- Compare data to NIST-standardized spectra of analogous pyrimidines ( ) and validate purity via elemental analysis (C, H, N, F % within ±0.3% of theoretical values).

Advanced Research Question: How to design experiments to study the reactivity of this compound under varying pH and temperature conditions?

Methodological Answer:

- Use a multivariate experimental design (e.g., response surface methodology) to test reactivity in buffered solutions (pH 2–12) and temperatures (25–80°C).

- Monitor degradation or substitution products via UV-Vis spectroscopy (λmax ~270 nm for pyrimidine rings) and GC-MS .

- Anchor the study to a theoretical framework (e.g., frontier molecular orbital theory) to predict reactive sites ( ).

Advanced Research Question: How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?

Methodological Answer:

- Perform reproducibility trials under standardized conditions (e.g., solvent, catalyst loading, and substrate ratios).

- Use statistical tools (e.g., ANOVA) to identify outliers and systemic errors ( ).

- Re-examine reaction mechanisms via in situ IR or Raman spectroscopy to detect transient intermediates (e.g., palladium-alkyne complexes).

Advanced Research Question: What methodologies assess the interactions of this compound with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities with proteins/DNA.

- Molecular Dynamics (MD) Simulations to model interactions at atomic resolution ().

- Validate findings with fluorescence quenching assays (e.g., using tryptophan residues as probes).

Advanced Research Question: What are best practices for computational modeling of the compound’s electronic properties?

Methodological Answer:

- Use Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps and electrostatic potentials.

- Compare results to experimental cyclic voltammetry data to validate redox potentials ( ).

- Visualize electron density maps using software like Gaussian or VASP .

Advanced Research Question: How to evaluate the stability of this compound under oxidative and photolytic conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to UV light (254 nm) and 3% H₂O₂, then analyze degradation via LC-MS .

- Track Arrhenius kinetics to extrapolate shelf-life under standard storage conditions ( ).

- Use EPR spectroscopy to detect free radical intermediates.

Advanced Research Question: How can mechanistic studies elucidate the role of the trifluoromethyl group in catalytic cycles?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace bond-breaking/formation steps.

- Operando X-ray Absorption Spectroscopy (XAS) to monitor metal-ligand interactions in real time ().

- Correlate findings with theoretical models of electron-withdrawing effects ().

Advanced Research Question: What high-throughput screening strategies are suitable for identifying novel applications of this compound?

Methodological Answer:

- Combinatorial Libraries : Screen against a panel of enzymes or receptors using microplate readers ().

- Machine Learning : Train models on existing pyrimidine bioactivity data to predict novel targets.

- Prioritize hits with dose-response assays and toxicity profiling (e.g., zebrafish embryos).

Advanced Research Question: How to address regioselectivity challenges in derivatizing this compound for polymer synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.